
tert-Butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a hydroxyethyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of the appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
Medicine:
- Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions at the amino site. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl phenylcarbamate: Similar structure but with a phenyl group instead of the substituted phenyl ring.
Uniqueness:
- The presence of the chloro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties, making it distinct from other tert-butyl carbamate derivatives.
- The chiral center adds to its complexity and potential for enantioselective applications .
This detailed overview provides a comprehensive understanding of tert-butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17ClF3NO3 |
|---|---|
Molecular Weight |
339.74 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C14H17ClF3NO3/c1-13(2,3)22-12(21)19-11(7-20)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11,20H,7H2,1-3H3,(H,19,21)/t11-/m1/s1 |
InChI Key |
LWVMFUBHGIUPDD-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


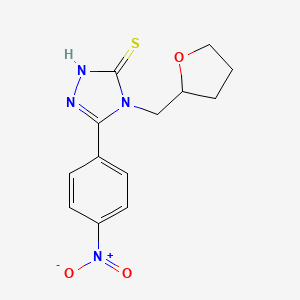
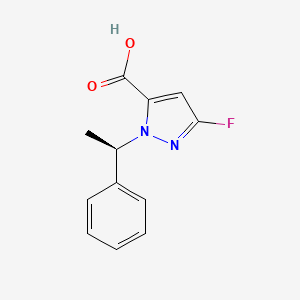

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one](/img/structure/B12997501.png)




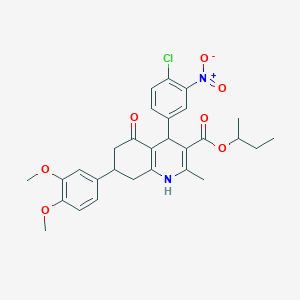
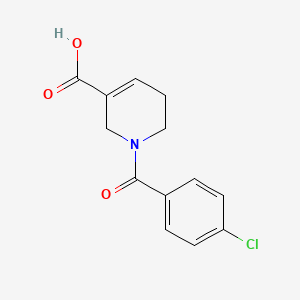
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12997529.png)
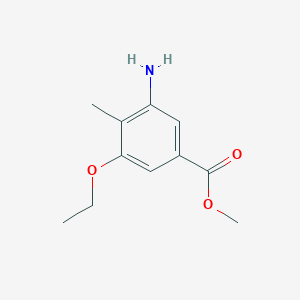
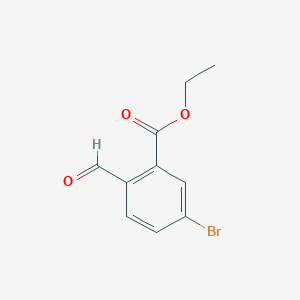
![Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12997544.png)
